molecular formula C7H15O10P B12848344 (2R,3S,4S,5S,6R)-6-((R)-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate

(2R,3S,4S,5S,6R)-6-((R)-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate

Cat. No.: B12848344
M. Wt: 290.16 g/mol
InChI Key: KMEJCSKJXSBBAN-ZUHYCWGWSA-N
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Description

The compound (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate is a complex organic molecule It is characterized by multiple hydroxyl groups and a phosphate group, making it a significant molecule in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate typically involves the phosphorylation of a sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through their metabolic pathways, which are then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate: undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions may include acidic or basic environments to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of various biochemical products and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate involves its interaction with specific enzymes and metabolic pathways. The compound acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The molecular targets include kinases and phosphatases, which regulate the activity of various proteins and metabolic processes.

Comparison with Similar Compounds

(2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate: can be compared with other similar compounds such as:

    Glucose-6-phosphate: Similar in structure but differs in the position of the phosphate group.

    Fructose-1,6-bisphosphate: Contains two phosphate groups and plays a different role in metabolic pathways.

    Ribose-5-phosphate: A key intermediate in the pentose phosphate pathway.

The uniqueness of (2R,3S,4S,5S,6R)-6-(®-1,2-dihydroxyethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl dihydrogen phosphate lies in its specific configuration and its role in particular biochemical processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15O10P

Molecular Weight

290.16 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C7H15O10P/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7-/m1/s1

InChI Key

KMEJCSKJXSBBAN-ZUHYCWGWSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O

Origin of Product

United States

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